N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide
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Overview
Description
N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide, commonly known as BMOXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. BMOXA is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in various physiological processes such as memory and learning.
Scientific Research Applications
BMOXA has been widely used in neuroscience research to study the role of M1 receptors in various physiological processes such as memory and learning. Studies have shown that BMOXA can selectively block the M1 receptor without affecting other subtypes, which makes it a valuable tool for investigating the specific functions of M1 receptors. BMOXA has also been used to study the effects of M1 receptor antagonists on cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
BMOXA acts as a competitive antagonist of the M1 receptor by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as memory and learning.
Biochemical and Physiological Effects:
BMOXA has been shown to have significant effects on cognitive function in animal models. Studies have demonstrated that BMOXA can improve memory and learning in rats with cognitive impairments. BMOXA has also been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMOXA is its selectivity for the M1 receptor, which allows for the specific investigation of the functions of this receptor subtype. However, the low yield of the synthesis method and the relatively high cost of the compound can be limiting factors for lab experiments.
Future Directions
There are several potential future directions for BMOXA research. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of research is the investigation of the effects of M1 receptor antagonists on other physiological processes such as inflammation and pain. Additionally, the development of more selective M1 receptor antagonists could lead to the identification of new therapeutic targets for the treatment of cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, BMOXA is a valuable tool for investigating the specific functions of the M1 receptor in various physiological processes such as memory and learning. Its selective antagonism of the M1 receptor has significant implications for neuroscience research, and its neuroprotective effects make it a potential therapeutic agent for the treatment of cognitive disorders. Further research is needed to fully understand the potential applications of BMOXA in neuroscience and drug development.
Synthesis Methods
The synthesis of BMOXA involves a multi-step process that starts with the reaction of 4-hydroxybenzyl alcohol with methylamine, followed by the protection of the resulting amine with tert-butoxycarbonyl (Boc) group. The protected amine is then reacted with 4-(chloromethyl)oxane to obtain the intermediate product, which is further reacted with 2-chloroacetyl chloride to yield BMOXA. The overall yield of this synthesis method is around 20%.
properties
IUPAC Name |
N-[[4-[benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-19(12-14-5-3-2-4-6-14)16(7-9-21-10-8-16)13-18-15(20)11-17/h2-6H,7-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOAJRGACXBUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCOCC2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide |
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